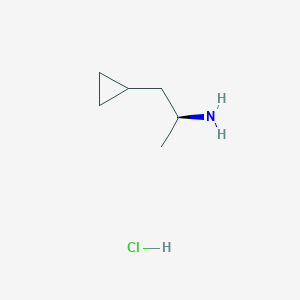
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Role in Modulating Orexin Receptors and Compulsive Food Consumption
Research has explored the modulation of orexin receptors, specifically focusing on their role in compulsive food consumption. Orexins and their receptors play a crucial role in regulating feeding, arousal, stress, and drug abuse. The study by Piccoli et al. (2012) delves into the effects of various orexin receptor antagonists in a binge eating model in rats, highlighting a potential pharmacological avenue for treating eating disorders with a compulsive component, such as binge eating. This aligns with the broader interest in the intersection of neural systems motivating drug abuse and compulsive food intake, suggesting that antagonism at specific orexin receptors could offer novel treatment pathways (Piccoli et al., 2012).
Metabolism and Bioisostere Synthesis
Another aspect of research on related compounds involves the metabolism of growth hormone secretagogues, leading to unusual metabolites. The work by Borel et al. (2011) provides insights into the metabolic pathways of LY654322, a compound structurally related to the focus of this query, revealing the formation of an unexpected diimidazopyridine metabolite. This study contributes to our understanding of how complex molecules are metabolized and the potential implications for drug development and pharmacokinetics (Borel et al., 2011).
properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-4-2-6-14(8-12)20-18(24)21-15-10-17(23)22(11-15)16-7-3-5-13(19)9-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPHIUTMMKIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)
![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)



![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)
![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

